molecular formula C7H10N2S B7780260 3,6-Dimethyl-4-(methylsulfanyl)pyridazine

3,6-Dimethyl-4-(methylsulfanyl)pyridazine

Cat. No.: B7780260
M. Wt: 154.24 g/mol
InChI Key: PFXWXNAGMNGXOT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4-(methylsulfanyl)pyridazine is a heterocyclic compound with the molecular formula C7H10N2S It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-4-(methylsulfanyl)pyridazine typically involves the reaction of 3,6-dimethylpyridazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 4-position with a methylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-4-(methylsulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3,6-Dimethylpyridazine.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethyl-4-(methylsulfanyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-4-(methylsulfanyl)pyridazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms and methylsulfanyl group. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with no substituents.

    3,6-Dimethylpyridazine: Lacks the methylsulfanyl group.

    4-Methylsulfanyl-pyridazine: Contains the methylsulfanyl group but lacks the dimethyl substitution.

Uniqueness

3,6-Dimethyl-4-(methylsulfanyl)pyridazine is unique due to the presence of both dimethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.

Biological Activity

3,6-Dimethyl-4-(methylsulfanyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis Methodology
The synthesis of this compound typically involves the reaction of 3,6-dimethylpyridazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under reflux conditions to facilitate the substitution at the 4-position with a methylsulfanyl group.

Chemical Structure
The compound's structure can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This structure includes two methyl groups and a methylsulfanyl group attached to the pyridazine ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. This activity is attributed to its ability to interact with microbial enzymes or cellular structures, although the precise mechanisms remain under investigation.

Anticancer Activity

A notable area of research concerning this compound is its potential as an anticancer agent. In a study evaluating various 3,6-disubstituted pyridazines, including this compound, it was found to exhibit potent cytotoxic effects against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT-47DNot specifiedInduces apoptosis and cell cycle arrest
Other pyridazines (11l & 11m)MDA-MB-2312.5 - 2.7G2/M phase arrest; increases apoptotic cells
SKOV-3Not specifiedNoted for anti-proliferative effects

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets within cells. It may bind to specific enzymes or receptors due to the presence of nitrogen atoms in the pyridazine ring and the methylsulfanyl group. These interactions can modulate signaling pathways that are crucial for cell proliferation and survival .

Case Studies

  • Anticancer Study : In vitro assays demonstrated that treatment with this compound resulted in significant increases in apoptotic cell populations in breast cancer cell lines. Flow cytometric analysis indicated substantial rises in both early and late apoptotic phases after treatment .
  • Antimicrobial Evaluation : A study conducted on various bacterial strains showed that this compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent against infections.

Properties

IUPAC Name

3,6-dimethyl-4-methylsulfanylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-7(10-3)6(2)9-8-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXWXNAGMNGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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